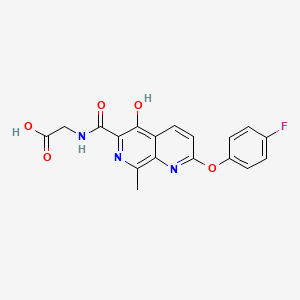![molecular formula C16H16N2O5 B10836579 2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836579.png)
2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “US10149841, Compound 5” involves a series of chemical reactions that result in the formation of the desired compound. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound .
Industrial Production Methods: Industrial production of “US10149841, Compound 5” follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and processes to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: “US10149841, Compound 5” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving “US10149841, Compound 5” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of “US10149841, Compound 5” depend on the specific type of reaction and the reagents used. These products are often intermediates that can be further modified to obtain the final desired compound .
Scientific Research Applications
“US10149841, Compound 5” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular responses to hypoxia and the role of hypoxia-inducible factor in various physiological processes. In medicine, it has potential therapeutic applications for conditions related to low oxygen levels, such as anemia and ischemic diseases .
Mechanism of Action
The mechanism of action of “US10149841, Compound 5” involves its interaction with hypoxia-inducible factor. This interaction leads to the stabilization of hypoxia-inducible factor under low oxygen conditions, allowing it to activate the transcription of genes involved in adaptive responses to hypoxia. The molecular targets and pathways involved include the von Hippel-Lindau protein complex and the oxygen-dependent degradation domains of hypoxia-inducible factor .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “US10149841, Compound 5” include other hypoxia-inducible factor stabilizers and prolyl hydroxylase inhibitors. These compounds share a common mechanism of action but may differ in their chemical structure and specific applications .
Uniqueness: Its ability to stabilize hypoxia-inducible factor under low oxygen conditions makes it a valuable tool for studying cellular responses to hypoxia and developing new therapeutic strategies .
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-[[5-(2,3-dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O5/c1-9-4-3-5-13(10(9)2)23-11-6-12(19)15(17-7-11)16(22)18-8-14(20)21/h3-7,19H,8H2,1-2H3,(H,18,22)(H,20,21) |
InChI Key |
FSLSXJQWQVETMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC(=C(N=C2)C(=O)NCC(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)

![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10836516.png)
![methyl (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-methylsulfanylbutanoate](/img/structure/B10836519.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)


![8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836561.png)
![(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)
![8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836571.png)
